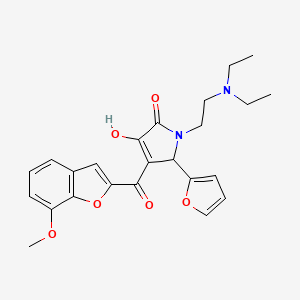

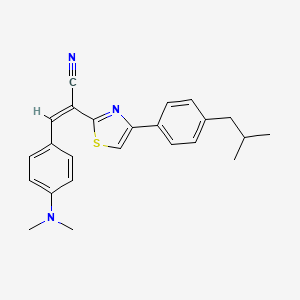

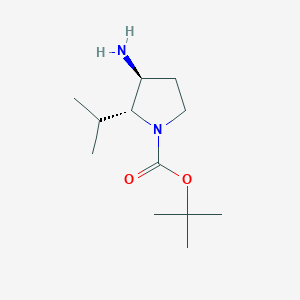

2-(4-甲基-2-(1-甲基-1H-吡唑-3-基)噻噻-5-基)乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pyrazole-containing compounds have played an important role in the development of heterocyclic agrochemicals because the pyrazole structure enables multidirectional transformations, and the introduction of different substituents on pyrazole provides a diversity of structures . They exhibit various biological activities, high selectivities, and low toxicities, and have received attention for the development of new pesticides in recent years .

Synthesis Analysis

To enhance the potency of certain compounds, derivatives are often synthesized. For instance, to enhance quinclorac potency, twenty-five derivatives were synthesized containing 3-methyl-1H-pyrazol-5-yl by intermediate derivatization methods (IDMs) .Molecular Structure Analysis

The molecular structure of these compounds can be confirmed by various methods such as melting point (mp), 1 HNMR, 13 CNMR, and HRMS .Chemical Reactions Analysis

The activity of these compounds can depend on the substituent on the phenyl. For example, the activity was found to be: electron-drawing group > neutral group > donor-drawing group .Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds can be quite diverse. For instance, some are solid while others can be liquid or semi-solid .科学研究应用

合成与反应性

- 区域选择性合成:乙酸通过涉及硫代氨基脲、醛/酮/靛红和其他组分的串联反应,介导新型 2,4,5-三取代噻唑衍生物的区域选择性合成 (Saroha & Khurana, 2019)。

抗菌活性

- 抗菌特性:含有噻唑部分的新型芳基腙吡唑啉-5-酮表现出抗菌活性,其中某些化合物显示出比其他化合物更好的抗菌和抗真菌活性 (Reddy 等,2013)。

发芽抑制

- 发芽抑制成分:2-(4-甲基-2-(1-甲基-1H-吡唑-3-基)噻唑-5-基)乙酸与其他化合物一起,在特定浓度下对莴苣种子的发芽表现出抑制作用 (Oh 等,2002)。

催化性能

- 催化应用:某些配合物在醇的氨氧化成腈和醇在水中的需氧氧化成醛方面表现出优异的催化性能 (Xie 等,2014)。

发光特性

- 高发光化合物:吡啶噻唑,包括某些 2-(4-甲基-2-(1-甲基-1H-吡唑-3-基)噻唑-5-基)乙酸衍生物,因其高发光性、在金属传感中的潜在用途以及作为激光染料而受到研究 (Grummt 等,2007)。

化学合成

- 新型合成技术:已经开发出 2-(4-甲基-2-(1-甲基-1H-吡唑-3-基)噻唑-5-基)乙酸衍生物的高效合成方法,展示了这些化合物在化学合成中的多功能性 (Hikem-Oukacha 等,2011)。

癌症研究

- 抗癌应用:基于该化合物衍生物的新型银配合物显示出显着的体外抗肿瘤活性,特别是对小细胞肺癌细胞,重点是靶向硫氧还蛋白 (TrxR) (Pellei 等,2023)。

缓蚀

- 缓蚀:吡唑啉衍生物,包括该化合物,被探索为酸性介质中低碳钢的潜在缓蚀剂,展示了高缓蚀效率并提供了对缓蚀过程的见解 (Lgaz 等,2018)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

2-[4-methyl-2-(1-methylpyrazol-3-yl)-1,3-thiazol-5-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2S/c1-6-8(5-9(14)15)16-10(11-6)7-3-4-13(2)12-7/h3-4H,5H2,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKKGCPNOSUKZFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=NN(C=C2)C)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-4-(dimethylamino)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2670876.png)

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzenesulfonamide](/img/structure/B2670879.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2670882.png)

![3-{[1-(4-Bromothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole](/img/structure/B2670886.png)

![N-[(1R,2S)-2-Methoxy-2-methylcyclopropyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2670890.png)

![N-[(2-Phenoxyphenyl)methyl]oxirane-2-carboxamide](/img/structure/B2670893.png)